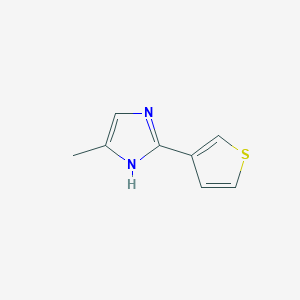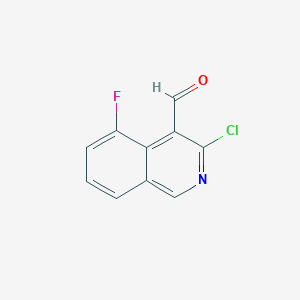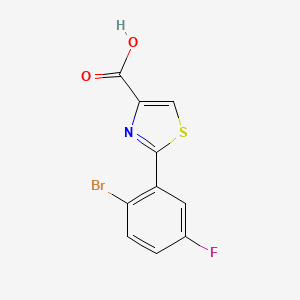
5-Methyl-2-(3-thienyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(3-thienyl)imidazole is a heterocyclic compound that features both an imidazole ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-thienyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-thiophenecarboxaldehyde with 2-methylimidazole under acidic or basic conditions. The reaction can be catalyzed by various agents such as acids, bases, or transition metals to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(3-thienyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced imidazole or thiophene derivatives.
Substitution: Various substituted imidazole or thiophene compounds.
Aplicaciones Científicas De Investigación
5-Methyl-2-(3-thienyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(3-thienyl)imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to biological responses such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative without the thiophene ring.
3-Thiophenecarboxaldehyde: A thiophene derivative without the imidazole ring.
5-Methylimidazole: Another imidazole derivative with a methyl group but lacking the thiophene ring.
Uniqueness
5-Methyl-2-(3-thienyl)imidazole is unique due to the presence of both imidazole and thiophene rings in its structure. This dual-ring system imparts distinct electronic and steric properties, making it a versatile compound for various applications. The combination of these rings can enhance the compound’s reactivity and interaction with biological targets, setting it apart from simpler imidazole or thiophene derivatives.
Propiedades
Fórmula molecular |
C8H8N2S |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
5-methyl-2-thiophen-3-yl-1H-imidazole |
InChI |
InChI=1S/C8H8N2S/c1-6-4-9-8(10-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10) |
Clave InChI |
WBKDEDMLWBJEOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















